An In-depth Technical Guide to 2-bromo-1,3-benzothiazole-5-carboxamide (CAS 1823314-91-5)
An In-depth Technical Guide to 2-bromo-1,3-benzothiazole-5-carboxamide (CAS 1823314-91-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-bromo-1,3-benzothiazole-5-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on its chemical identity, predicted properties, and the broader context of benzothiazole chemistry to offer valuable insights for researchers.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This structural motif is a well-established pharmacophore, forming the core of numerous biologically active molecules.[1] The benzothiazole scaffold's unique electronic and structural properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3]
2-bromo-1,3-benzothiazole-5-carboxamide (CAS 1823314-91-5) is a derivative of this important class of compounds. The presence of a bromine atom at the 2-position and a carboxamide group at the 5-position provides reactive handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups suggests its potential as an intermediate in the development of novel therapeutic agents.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1823314-91-5 | [4] |
| Molecular Formula | C₈H₅BrN₂OS | [4] |
| Molecular Weight | 257.11 g/mol | Calculated |
| SMILES Code | O=C(C1=CC=C(SC(Br)=N2)C2=C1)N | [4] |
| Appearance | Not available (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| LogP | Not available | - |
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific, validated synthetic protocol for 2-bromo-1,3-benzothiazole-5-carboxamide has not been published, a plausible synthetic route can be proposed based on established benzothiazole chemistry. A common method for the synthesis of the benzothiazole core involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile.
A potential two-step synthesis is outlined below:
Step 1: Synthesis of 2-aminobenzothiazole-5-carboxamide. This intermediate can be synthesized from 3-amino-4-mercaptobenzamide and a cyanogen source, or through other established methods for forming the benzothiazole ring.
Step 2: Bromination of 2-aminobenzothiazole-5-carboxamide. The intermediate from Step 1 can then be subjected to a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion to yield the final product.
Alternatively, direct bromination of a pre-formed benzothiazole-5-carboxamide could be explored, though this may present challenges with regioselectivity.
Reactivity Profile
The reactivity of 2-bromo-1,3-benzothiazole-5-carboxamide is dictated by its functional groups:
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2-Bromo Group: The bromine atom at the 2-position of the benzothiazole ring is susceptible to nucleophilic substitution. This makes it a key site for introducing a variety of substituents, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. It can also participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.
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5-Carboxamide Group: The carboxamide group is generally stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The amide nitrogen can also undergo N-alkylation or acylation.
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Benzothiazole Ring: The benzothiazole ring system is aromatic and generally stable. However, the thiazole moiety can be susceptible to cleavage under harsh conditions. The benzene ring can undergo electrophilic aromatic substitution, with the directing effects influenced by the existing substituents.
Potential Research Applications
Given the well-documented biological activities of the benzothiazole scaffold, 2-bromo-1,3-benzothiazole-5-carboxamide is a promising starting point for several research applications:
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Medicinal Chemistry: As a versatile building block, this compound can be used to synthesize novel compounds for screening against a wide range of biological targets. The 2-bromo position is a prime site for modification to explore SAR and optimize potency and selectivity.
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Drug Discovery: Derivatives of 2-bromo-1,3-benzothiazole-5-carboxamide could be investigated for their potential as anticancer, antimicrobial, anti-inflammatory, or neuroprotective agents.
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Chemical Biology: The compound could be used to develop chemical probes to study the function of specific enzymes or receptors.
Safety and Handling
Specific toxicity data for 2-bromo-1,3-benzothiazole-5-carboxamide is not available. However, based on the general hazards associated with brominated aromatic compounds and related benzothiazoles, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
2-bromo-1,3-benzothiazole-5-carboxamide is a chemical compound with significant untapped potential in the field of drug discovery and medicinal chemistry. While detailed experimental data remains to be published, its structural features, particularly the versatile benzothiazole core and the reactive bromo and carboxamide functional groups, make it a highly attractive starting material for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of this compound, intended to stimulate further research and exploration of its chemical and biological properties. As with any uncharacterized compound, all experimental work should be conducted with appropriate safety precautions and a systematic approach to characterization.
References
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